Fmoc-Glu(OPp)-OH;Fmoc-Glu(O-2-PhiPr)-OH
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Overview
Description
Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH are derivatives of glutamic acid used in peptide synthesis. These compounds are particularly useful in solid-phase peptide synthesis due to their ability to protect the amino acid side chains during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH involves the protection of the glutamic acid side chains. The process typically starts with the Fmoc protection of the amino group, followed by the selective protection of the carboxyl groups. The 2-phenylisopropyl ester group can be selectively removed on the resin with 1% trifluoroacetic acid in dichloromethane in the presence of standard t-butyl-based side-chain protecting groups .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield. The compounds are typically stored at -15°C to -25°C to maintain their stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH primarily undergo deprotection reactions. The 2-phenylisopropyl ester group can be selectively removed using trifluoroacetic acid in dichloromethane. These compounds are also involved in peptide bond formation reactions during solid-phase peptide synthesis .
Common Reagents and Conditions
Deprotection: 1% trifluoroacetic acid in dichloromethane.
Peptide Bond Formation: Standard peptide coupling reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA
Major Products Formed
The major products formed from these reactions are the deprotected amino acids and the desired peptides with specific sequences .
Scientific Research Applications
Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH are widely used in the synthesis of cyclic peptides, which have applications in drug development and biochemical research. These compounds are also used in the study of protein-protein interactions and the development of peptide-based therapeutics .
Mechanism of Action
The primary mechanism of action of these compounds is their ability to protect the side chains of glutamic acid during peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The 2-phenylisopropyl ester group can be selectively removed, enabling the synthesis of head-to-tail cyclic peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Another derivative of glutamic acid used in peptide synthesis with tert-butyl ester as the protecting group.
Fmoc-Glu(OAll)-OH: Uses allyl ester as the protecting group.
Uniqueness
Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH are unique due to their selective deprotection properties, which make them ideal for the synthesis of cyclic peptides. The 2-phenylisopropyl ester group provides a balance between stability during synthesis and ease of removal under mild conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNRKQDJIWMHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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